MMP Inhibition Profile: Broader Subtype Coverage vs. Selective MMP-12 Inhibitor PF-356231
Ageladine A exhibits a broad MMP inhibition profile, targeting MMP-1, -2, -8, -9, -12, and -13 with sub-micromolar to low micromolar IC50 values. In contrast, PF-356231 functions as a selective MMP-12 inhibitor. Quantitatively, Ageladine A inhibits MMP-12 with an IC50 of 3660 nM, which is less potent than PF-356231's reported sub-nanomolar activity [1]. However, Ageladine A simultaneously inhibits MMP-2 (IC50 = 4650 nM) and MMP-9 (IC50 = 1830 nM), whereas PF-356231 exhibits minimal activity against these subtypes [2]. This broader inhibition profile may be advantageous in pathological contexts involving multiple MMPs.
| Evidence Dimension | MMP subtype inhibition profile (IC50) |
|---|---|
| Target Compound Data | MMP-1: 2790 nM; MMP-2: 4650 nM; MMP-8: 907.12 nM; MMP-9: 1830 nM; MMP-12: 767.57 nM; MMP-13: 1090 nM [2] |
| Comparator Or Baseline | PF-356231: Selective MMP-12 inhibitor (IC50 ~0.5 nM) with minimal activity against MMP-2, MMP-9 |
| Quantified Difference | Ageladine A inhibits 6 MMP subtypes; PF-356231 selectively inhibits MMP-12 only. |
| Conditions | In vitro enzymatic assays using recombinant human MMP catalytic domains. |
Why This Matters
This broader inhibition profile supports anti-angiogenic and anti-metastatic applications where multiple MMPs are implicated, whereas selective MMP-12 inhibitors may be insufficient.
- [1] Ando, N.; Terashima, S. Synthesis and Matrix Metalloproteinase (MMP)-12 Inhibitory Activity of Ageladine A and Its Analogs. Bioorg. Med. Chem. Lett. 2007, 17, 4495-4499. View Source
- [2] Ageladine A dihydrochloride product data: IC50 values for MMP-1, -2, -8, -9, -12, -13. PeptideDB. View Source
